Aqueous Solubility vs SC-57461
DG051 exhibits aqueous solubility greater than 30 mg/mL [1], a property critical for achieving high oral bioavailability and enabling flexible formulation for in vivo studies. In contrast, the clinical candidate SC-57461 has reported aqueous solubility of approximately 0.1 mg/mL . This 300-fold difference in solubility directly impacts the feasibility of intravenous administration and the range of achievable plasma exposures in preclinical models.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | >30 mg/mL |
| Comparator Or Baseline | SC-57461: ~0.1 mg/mL |
| Quantified Difference | >300-fold higher |
| Conditions | Standard aqueous buffer, room temperature |
Why This Matters
Superior solubility eliminates the need for complex co-solvent formulations and enables higher dose ranges in oral gavage studies, reducing experimental variability.
- [1] Sandanayaka V, Mamat B, Mishra RK, Winger J, Krohn M, Zhou L-M, Keyvan M, Enache L, Sullins D, Onua E, Zhang J, Halldorsdottir G, Sigthorsdottir H, Thorlaksdottir A, Sigthorsson G, Thorsteinnsdottir M, Davies DR, Stewart LJ, Zembower DE, Andresson T, Kiselyov AS, Singh J, Gurney ME. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. J Med Chem. 2010;53(2):573-585. View Source
